SIEBER LINKER

Descripción general

Descripción

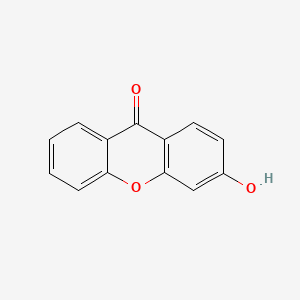

3-Hidroxi-xanten-9-ona es un compuesto químico que pertenece a la familia de las xantonas. Las xantonas son compuestos heterocíclicos que contienen oxígeno con un marco de dibenzo-γ-pirona. Este compuesto es conocido por su color amarillo y se ha estudiado por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Hidroxi-xanten-9-ona se puede lograr a través de varios métodos. Un método clásico implica la reacción de polifenoles con ácidos salicílicos en presencia de anhídrido acético como agente deshidratante . Otro método utiliza cloruro de zinc y cloruro de fosforilo para producir xantonas con mejores rendimientos y tiempos de reacción más cortos . Además, se ha empleado el calentamiento por microondas para mejorar la eficiencia de estas reacciones .

Métodos de producción industrial: La producción industrial de 3-Hidroxi-xanten-9-ona generalmente implica la síntesis a gran escala utilizando versiones optimizadas de los métodos clásicos. El uso de catalizadores como el iterbio, el paladio y el cobre se ha explorado para mejorar el rendimiento y reducir los tiempos de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Hidroxi-xanten-9-ona se somete a diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el andamiaje de la xantona.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los catalizadores como el paladio y el cobre también se utilizan con frecuencia .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que las reacciones de sustitución pueden producir diversas xantonas sustituidas .

Aplicaciones Científicas De Investigación

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS)

- The primary application of the Sieber linker is in SPPS, where it aids in the synthesis of peptide amides. The cleavage of peptides occurs under mild acidic conditions (1% TFA in DCM), which is beneficial for sensitive compounds .

- The linker’s design minimizes steric hindrance, enabling effective synthesis of complex peptides with challenging sequences .

- Chemical Proteomics

- Targeted Drug Delivery

- Peptide Libraries

Case Study 1: Synthesis of Complex Peptides

In a study focused on synthesizing a complex peptide using the this compound, researchers demonstrated its effectiveness in achieving high yields of protected peptide amides. The study highlighted the ability to synthesize peptides containing sterically bulky amino acids without significant steric hindrance, showcasing the linker’s versatility .

Case Study 2: Enzyme-Cleavable Linkers

A comparative analysis involving various enzyme-cleavable linkers revealed that the this compound facilitated efficient cleavage and release of peptides from solid supports. This study emphasized the importance of linker design in optimizing enzyme accessibility and reaction kinetics during peptide synthesis .

Data Table: Comparison of Linkers

| Linker Type | Steric Hindrance | Cleavage Conditions | Application Area |

|---|---|---|---|

| This compound | Low | 1% TFA in DCM | Solid-phase peptide synthesis |

| Rink Amide Linker | Moderate | TFA or other conditions | General peptide synthesis |

| Hydrazone Linker | High | Specific conditions | Targeted drug delivery |

Mecanismo De Acción

El mecanismo de acción de 3-Hidroxi-xanten-9-ona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que inhibe la peroxidación lipídica catalizada por NADPH en las células endoteliales del cordón umbilical humano . Además, suprime la expresión de la molécula de adhesión intercelular-1 inducida por el factor de necrosis tumoral-alfa . Estas acciones contribuyen a sus efectos antiinflamatorios y antioxidantes.

Compuestos similares:

α-Mangostina: Conocida por sus propiedades antiinflamatorias y antioxidantes.

γ-Mangostina: Otro derivado de la xantona con actividades biológicas similares.

Singularidad: 3-Hidroxi-xanten-9-ona es única debido a su patrón de sustitución específico en el andamiaje de la xantona, que imparte actividades biológicas distintas. Su capacidad para inhibir objetivos moleculares específicos, como la NADPH oxidasa, lo distingue de otros derivados de la xantona .

Comparación Con Compuestos Similares

α-Mangostin: Known for its anti-inflammatory and antioxidant properties.

γ-Mangostin: Another xanthone derivative with similar biological activities.

Garcinol: Exhibits anti-tumor and anti-inflammatory effects.

Uniqueness: 3-Hydroxy-xanthen-9-one is unique due to its specific substitution pattern on the xanthone scaffold, which imparts distinct biological activities. Its ability to inhibit specific molecular targets, such as NADPH oxidase, sets it apart from other xanthone derivatives .

Actividad Biológica

The Sieber linker, a prominent component in solid-phase organic synthesis, has been extensively studied for its biological activity and applications in chemical biology. This article synthesizes the latest research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with the this compound.

Overview of the this compound

The this compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its unique properties that facilitate the attachment and release of peptides. It is characterized by its ability to undergo cleavage under specific conditions, allowing for the efficient synthesis of bioactive compounds.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds synthesized using the this compound. For instance, research demonstrated that peptides linked through the this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Acinetobacter baumannii. The results indicated that these compounds could serve as potential therapeutic agents against resistant bacterial strains .

2. Host-Pathogen Interactions

The this compound has also been employed in studies examining host-pathogen interactions. By utilizing chemical proteomics, researchers have investigated how bioactive small molecules can modulate bacterial responses to eukaryotic hormones. This research is crucial for understanding bacterial behavior in pathogenic contexts and developing targeted therapies .

3. Bioorthogonal Chemistry

The versatility of the this compound extends to its application in bioorthogonal reactions, which are essential for proteomic target profiling. The incorporation of azide or alkyne functionalities allows for selective labeling and isolation of biomolecules within complex biological systems. This capability enhances our understanding of biomolecular interactions and cellular processes .

Case Study 1: Antimicrobial Peptides

A study focused on synthesizing antimicrobial peptides using the this compound revealed that these peptides not only retained their biological activity but also displayed enhanced efficacy against multidrug-resistant bacteria. The study utilized various modifications to optimize the peptide structure for increased potency .

Case Study 2: Chemical Proteomics

In another investigation, researchers employed a photocrosslinking probe based on the this compound to capture substrates of specific proteases in Staphylococcus aureus. This approach allowed for unprecedented selectivity in identifying protein targets, demonstrating the potential of the this compound in elucidating complex biological pathways .

Data Tables

| Property | This compound | Alternative Linkers |

|---|---|---|

| Cleavage Mechanism | Acidic conditions | Varies (e.g., enzymatic) |

| Antimicrobial Activity | Yes | Limited |

| Bioorthogonal Capability | High | Moderate |

| Application in SPPS | Widely used | Niche |

Research Findings

Recent findings underscore the significance of the this compound in advancing chemical biology:

- Enhanced Selectivity: The use of photocrosslinking methods with the this compound has led to improved selectivity in target identification within complex proteomes .

- Therapeutic Applications: Compounds synthesized with the this compound have shown promise as therapeutic agents against resistant bacterial infections, highlighting their potential clinical relevance .

- Chemical Versatility: The ability to modify the this compound for various applications, including bioorthogonal chemistry, positions it as a valuable tool in modern biochemical research .

Propiedades

IUPAC Name |

3-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJHDJAODLKGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418770 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-51-8 | |

| Record name | 3-Hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?

A1: 3-Hydroxyxanthen-9-one, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using 3-hydroxyxanthen-9-one, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of 3-hydroxyxanthen-9-one in constructing complex molecules with potential biological activities.

Q2: What makes the synthetic method described in the research noteworthy?

A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like 3-hydroxyxanthen-9-one. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.